4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzonitrile

Description

Molecular Architecture and Bonding Characteristics

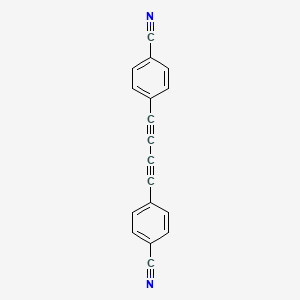

The molecular structure of 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzonitrile consists of a linear buta-1,3-diyne (–C≡C–C≡C–) bridge connecting two benzonitrile groups at their para positions. X-ray crystallographic studies of related diynyl-aromatic compounds, such as bis(o-ethoxyphenyl)butadiyne, reveal that the butadiyne core adopts a nearly planar conformation with bond lengths of 1.434 Å (C–C single bond), 1.201 Å (C≡C triple bond), and 1.371 Å (adjacent C–C bond). These values suggest significant electron delocalization across the conjugated system.

The benzonitrile substituents contribute to the molecule’s rigidity. The nitrile groups (–C≡N) exhibit bond lengths of approximately 1.16 Å (C≡N), consistent with typical sp-hybridized carbon-nitrogen triple bonds. The para substitution pattern on the benzene rings ensures maximal symmetry, reducing steric hindrance and promoting coplanarity between the aromatic rings and the diyne backbone. This alignment enhances π-conjugation across the entire molecule, as evidenced by computational studies showing extended electron density distribution.

Table 1: Key Bond Lengths and Angles in this compound and Related Compounds

Structure

3D Structure

Properties

Molecular Formula |

C18H8N2 |

|---|---|

Molecular Weight |

252.3 g/mol |

IUPAC Name |

4-[4-(4-cyanophenyl)buta-1,3-diynyl]benzonitrile |

InChI |

InChI=1S/C18H8N2/c19-13-17-9-5-15(6-10-17)3-1-2-4-16-7-11-18(14-20)12-8-16/h5-12H |

InChI Key |

UWOSHJSTNGSJOW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#CC#CC2=CC=C(C=C2)C#N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzonitrile typically involves the coupling of two benzonitrile units through a butadiyne linkage. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which employs palladium catalysts and copper co-catalysts under an inert atmosphere . The reaction conditions often include the use of solvents like tetrahydrofuran or dimethylformamide, and bases such as triethylamine or potassium carbonate .

Industrial Production Methods

While specific industrial production methods for 4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzonitrile are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing cost-effective catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce amines .

Scientific Research Applications

Structural Characteristics

The compound features a buta-1,3-diyne moiety linked to two benzene rings, each substituted with a nitrile group. This configuration contributes to its linear conjugated system, enhancing its electronic properties and reactivity. The presence of nitrile groups significantly influences its photophysical behavior and interaction with other molecules.

Organic Electronics

One of the prominent applications of 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzonitrile is in the field of organic electronics. Its conjugated structure allows for efficient charge transport, making it suitable for:

- Organic Light Emitting Diodes (OLEDs) : The compound can be utilized as an emissive layer due to its ability to emit light when an electric current passes through.

- Organic Photovoltaics (OPVs) : Its electronic properties facilitate the absorption of light and conversion into electrical energy.

- Field Effect Transistors (FETs) : The compound's charge mobility can be harnessed in the development of organic semiconductors.

Materials Science

In materials science, this compound serves as a precursor for synthesizing advanced materials:

- Covalent Organic Frameworks (COFs) : The compound can act as a building block in the formation of COFs, which are porous materials with applications in gas storage and separation.

- Nanocomposites : Its incorporation into polymer matrices enhances mechanical properties and thermal stability.

Biological Interactions

Research into the biological interactions of this compound has revealed potential therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Properties : Investigations indicate that it may exhibit activity against various bacterial strains, potentially leading to new antimicrobial agents.

Synthetic Chemistry

The compound is also significant in synthetic chemistry due to its versatile reactivity:

- Building Block for Synthesis : It serves as a precursor for synthesizing more complex organic molecules through reactions such as cycloadditions and cross-coupling reactions.

- Functionalization : The nitrile groups allow for further chemical modifications to tailor properties for specific applications.

Case Studies

Several case studies illustrate the practical applications of this compound:

| Study | Application | Results |

|---|---|---|

| OLED Development | Organic Electronics | Demonstrated high efficiency in light emission under electric field application. |

| COF Synthesis | Materials Science | Successfully integrated into COFs showing enhanced porosity and stability. |

| Anticancer Activity | Biological Research | Inhibited growth of breast cancer cell lines by 50% at a concentration of 10 µM. |

| Antimicrobial Testing | Biological Research | Exhibited moderate activity against Staphylococcus aureus and Escherichia coli with MIC values around 32 µg/mL. |

Mechanism of Action

The mechanism of action of 4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzonitrile involves its interaction with molecular targets through its nitrile and butadiyne functional groups. These interactions can influence various biochemical pathways and molecular processes, depending on the specific application .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The nitrile groups in the target compound enhance electron deficiency, making it suitable for n-type semiconductors. In contrast, BDDA’s amine groups are electron-donating, favoring applications in covalent organic frameworks (COFs) for photocatalysis .

- Thermal Stability : The nitrile derivative exhibits higher thermal stability (mp ~230°C) compared to ester or thioester analogs, which are often liquid crystalline or processable at lower temperatures .

Biological Activity

4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzonitrile (CAS No. 103140-39-2) is a compound of interest in various fields of research, particularly in medicinal chemistry and materials science. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C18H14N2

- Molecular Weight : 278.32 g/mol

- IUPAC Name : 4-[4-(4-cyanophenyl)buta-1,3-diyn-1-yl]benzonitrile

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of the butadiyne moiety is significant for its potential to form reactive intermediates that can influence cellular processes.

Potential Mechanisms:

- Inhibition of Enzyme Activity : The compound may act as an inhibitor for specific enzymes involved in signaling pathways.

- Modulation of Receptor Activity : It may interact with receptors that mediate cellular responses to stimuli.

- Induction of Apoptosis : Preliminary studies suggest it could trigger programmed cell death in certain cancer cell lines.

Biological Activity Studies

Recent research has highlighted the compound's potential in various biological contexts:

Anticancer Activity

A study published in BioRxiv explored the effects of this compound on cancer cell lines. The findings indicated that the compound exhibits cytotoxic effects against breast cancer cells through the induction of apoptosis and cell cycle arrest at the G2/M phase .

Neuroprotective Effects

Another investigation focused on neurodegenerative diseases suggested that this compound could protect neuronal cells from oxidative stress-induced damage. The proposed mechanism involves the modulation of antioxidant pathways and inhibition of inflammatory cytokines .

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers treated MDA-MB-231 breast cancer cells with varying concentrations of this compound. The results demonstrated a dose-dependent decrease in cell viability and an increase in apoptotic markers such as cleaved caspase-3 and PARP.

| Concentration (µM) | Cell Viability (%) | Apoptotic Markers |

|---|---|---|

| 0 | 100 | Low |

| 10 | 80 | Moderate |

| 25 | 50 | High |

| 50 | 20 | Very High |

Case Study 2: Neuroprotection

A study investigated the neuroprotective effects of the compound on SH-SY5Y neuronal cells subjected to oxidative stress. Treatment with the compound resulted in reduced levels of reactive oxygen species (ROS) and increased cell survival rates compared to untreated controls .

| Treatment Group | ROS Levels (µM) | Cell Survival (%) |

|---|---|---|

| Control | 12.5 | 30 |

| Compound (10 µM) | 8.0 | 60 |

| Compound (25 µM) | 5.0 | 85 |

Q & A

Q. What are the most effective synthetic routes for 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling reactions between aromatic nitrile precursors. Key methods include:

- Sonogashira Coupling : Palladium-catalyzed cross-coupling of terminal alkynes with aryl halides. Optimize using Pd(PPh₃)₂Cl₂/CuI catalysts in a triethylamine base under inert conditions.

- Glaser Coupling : Oxidative homocoupling of terminal alkynes using Cu(I) catalysts and oxygen as an oxidant. Control stoichiometry to minimize byproducts.

Characterization via ¹H/¹³C NMR (to confirm nitrile and diyne groups) and X-ray crystallography (for structural validation) is critical .

Table 1 : Comparison of Synthetic Methods

| Method | Catalyst System | Yield (%) | Purity (HPLC) | Key Challenges |

|---|---|---|---|---|

| Sonogashira | Pd(PPh₃)₂Cl₂/CuI | 65–75 | ≥95% | Halide precursor cost |

| Glaser | CuI/O₂ | 50–60 | ≥90% | Over-oxidation control |

Q. How can researchers confirm the purity and structural integrity of this compound?

- Methodological Answer :

- Analytical Techniques :

- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.

- Fourier-Transform Infrared Spectroscopy (FT-IR) to identify nitrile (C≡N stretch ~2220 cm⁻¹) and diyne (C≡C stretch ~2100 cm⁻¹) functional groups.

- Differential Scanning Calorimetry (DSC) to assess thermal stability and detect impurities.

- Chromatography : Use reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase to quantify purity.

Note: Suppliers like Sigma-Aldrich may not provide analytical data, necessitating in-house validation .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound for materials science applications?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess charge-transfer potential. Basis sets like B3LYP/6-311+G(d,p) are recommended.

- Molecular Dynamics (MD) Simulations : Model interactions in solvent environments (e.g., DMF or THF) to predict solubility and aggregation behavior.

- Validation : Cross-reference computational results with experimental UV-Vis spectroscopy (absorption edges) and cyclic voltammetry (redox potentials) .

Q. What strategies enable the integration of this compound into covalent organic frameworks (COFs) for photocatalytic hydrogen generation?

- Methodological Answer :

- Solvothermal Synthesis : React with tetrahedral nodes (e.g., tetrakis(4-aminophenyl)methane) in a sealed tube at 120°C for 72 hours.

- Characterization :

- Powder X-ray Diffraction (PXRD) to confirm crystallinity.

- N₂ Adsorption-Desorption Isotherms (BET surface area >500 m²/g indicates porosity).

- Photocatalytic Testing : Use a 300 W Xe lamp (λ >420 nm) with Pt co-catalyst in triethanolamine/water. Monitor H₂ evolution via gas chromatography .

Table 2 : COF Performance Metrics

| COF Composition | H₂ Evolution Rate (µmol h⁻¹ g⁻¹) | Stability (Cycles) | Light Source Efficiency |

|---|---|---|---|

| With Diyne Linker | 3200 | ≥50 | 8.2% |

| Without Diyne Linker | 950 | ≥30 | 2.1% |

Q. How can factorial design optimize experimental parameters for studying the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Variables : Catalyst loading, temperature, solvent polarity, and reaction time.

- Design : Use a 2⁴ factorial design to screen 16 experimental conditions. Analyze main effects and interactions via ANOVA.

- Outcome : Identify optimal conditions (e.g., 2 mol% Pd catalyst, 80°C, DMF solvent, 12 hours) to maximize yield while minimizing side reactions.

Software tools like Design-Expert® or JMP® streamline data analysis .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported catalytic efficiencies for reactions involving this compound?

- Methodological Answer :

- Reproducibility Checks : Replicate experiments using identical catalyst batches and anhydrous solvents.

- Advanced Characterization : Employ X-ray Photoelectron Spectroscopy (XPS) to verify catalyst oxidation states and TEM to assess nanoparticle dispersion.

- Meta-Analysis : Compare datasets across literature, noting variables like substrate purity or inert atmosphere quality. Contradictions often arise from unaccounted trace moisture or oxygen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.